molecular formula C15H12N2OS2 B2755890 (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone CAS No. 380426-90-4

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone

Cat. No.: B2755890
CAS No.: 380426-90-4
M. Wt: 300.39
InChI Key: KMDGIXOJZDTIPM-UHFFFAOYSA-N
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Description

(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H12N2OS2 and its molecular weight is 300.39. The purity is usually 95%.
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Scientific Research Applications

Anti-Tumor Agents

One study discovered that a similar compound, (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone, showed selective cytotoxicity against tumorigenic cell lines, highlighting its potential as an anti-tumor agent. This research explored the structure-activity relationships (SAR) of thienopyridine and benzofuran derivatives, revealing no direct correlation between molecular structure and biological activity for the derivatives synthesized. However, a potent derivative with a different SAR profile was identified, underscoring the complexity and potential of these compounds in cancer treatment research (Hayakawa et al., 2004).

Spectroscopic Properties and Quantum Chemistry

Another study focused on the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine derivatives. It found that these compounds exhibit dual fluorescence in various solvents, which is significant for developing novel photoluminescent materials and understanding the effects of molecular structure on optical properties. Theoretical calculations supported the experimental findings, suggesting applications in material science and organic electronics (Al-Ansari, 2016).

Novel Synthetic Pathways

Research on the synthesis of quinoline and related heterocycles revealed new photocyclisation methods for creating substituted cyclopentanone derivatives. This work contributes to the broader field of heterocyclic chemistry, offering novel synthetic pathways for creating complex organic molecules with potential applications in pharmaceuticals and organic materials (Austin et al., 2007).

Isomorphism and Structural Disorder

A study examining the isomorphism and structural disorder in methyl- and chloro-substituted heterocyclic analogues, including those related to the specified compound, provided insights into the chlorine-methyl exchange rule. This research is crucial for understanding molecular isomorphism and disorder, which are relevant in material science, especially for the design and characterization of new materials (Swamy et al., 2013).

Nonlinear Optical Properties

Investigations into the nonlinear optical (NLO) properties of thienyl-substituted pyridinium salts revealed several compounds with noncentrosymmetric structures and significant SHG efficiencies. This research points to applications in the development of NLO materials for photonics and optoelectronics, highlighting the versatility of thieno[2,3-b]pyridine derivatives in advanced material applications (Li et al., 2012).

Properties

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c16-12-9-7-8-3-1-4-10(8)17-15(9)20-14(12)13(18)11-5-2-6-19-11/h2,5-7H,1,3-4,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDGIXOJZDTIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.